molecular formula C5H8O5 B119401 L-ribono-1,4-lactone CAS No. 133908-85-7

L-ribono-1,4-lactone

Cat. No. B119401
CAS RN: 133908-85-7
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-HZLVTQRSSA-N
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Description

L-ribono-1,4-lactone is a monosaccharide carbohydrate beta-lactone . It can function as a reagent and is a building block in chiral acrylics, cyclopentenones, and oxabicyclic systems . It is also used in the synthesis of many diverse nucleoside analogues .


Synthesis Analysis

Aldonolactones, including L-ribono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .


Molecular Structure Analysis

The L-ribono-1,4-lactone molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized to catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate .


Physical And Chemical Properties Analysis

The L-ribono-1,4-lactone molecule consists of 8 Hydrogen atom(s), 5 Carbon atom(s) and 5 Oxygen atom(s) - a total of 18 atom(s). The molecular weight of L-ribono-1,4-lactone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Scientific Research Applications

Synthesis of C-Nucleosides

L-ribono-1,4-lactone is an essential building block in the synthesis of C-Nucleosides . Nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C-nucleoside analogue .

Use of Benzylidene Protecting Group

The use of benzylidene as a ribonolactone protecting group is useful in the synthesis of C-purine nucleosides analogues . A detailed 1D and 2D NMR structural study of the obtained compounds under different reaction conditions is presented .

Structural Assignments for O-benzylidene-D-ribono-1,4-lactones

Structural assignments for O-benzylidene-D-ribono-1,4-lactones were achieved using conventional NMR/n.O.e. techniques . The observed correlation between H-3 and H-4 is characteristic for D-ribono-1,5-lactones, but not for D-ribono-1,4-lactones .

Synthesis of Bioactive Compounds and Natural Products

Carbohydrate lactones have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . They constitute a valuable family of synthons for diverse types of transformations .

Synthesis of Aldonolactones

Aldonolactones are commercially available at low cost, when compared to most of the common monosaccharides . They are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine .

Synthesis of L-lyxono-1,4-lactone Derivative

The synthesis of the l-lyxono-1,4-lactone derivative was accomplished starting from d-ribono-1,4-lactone . The 5-O-tosyl derivative was treated with the potassium salt of benzyl alcohol to give the epoxy benzyl ester, furnishing directly on catalytic hydrogenation the target compound in 44% yield .

Future Directions

In recent years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C -nucleoside analogue . This new attention of the medical community on Remdesivir prompts the medicinal chemists to investigate once again C -nucleosides . One of the essential building blocks to synthetize these compounds is the D- (+)-ribono-1,4-lactone .

properties

IUPAC Name

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-ribono-1,4-lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of L-ribono-1,4-lactone being a substrate for enzymes like Lmo2620 and Bh0225?

A1: While the specific biological role of L-ribono-1,4-lactone itself isn't detailed in the research [], its identification as a substrate for enzymes Lmo2620 and Bh0225 offers valuable insights. These enzymes belong to the amidohydrolase superfamily (AHS) and are found in bacteria like Listeria monocytogenes and Bacillus halodurans []. This discovery suggests that L-ribono-1,4-lactone, or closely related phosphorylated sugar lactones, might play a role in the metabolism of these bacteria. Further research is needed to elucidate the precise metabolic pathways involving L-ribono-1,4-lactone and the implications for the survival and virulence of these bacterial species.

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